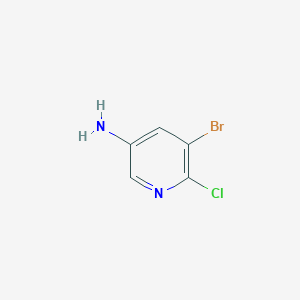
5-Amino-3-bromo-2-chloropyridine
Cat. No. B1284016
Key on ui cas rn:
130284-53-6
M. Wt: 207.45 g/mol
InChI Key: ISKBXMMELYRESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08637500B2
Procedure details


To a stirred mixture of 5-bromo-6-chloropyridin-3-amine (7.57 g, 36.5 mmol) in tetrafluoroboric acid (70 mL, 536 mmol, 48 wt. % solution in water) at 0° C. was added sodium nitrite (2.64 g, 38.3 mmol) in water (70 mL) slowly over 10 min. The reaction mixture was stirred at 0° C. for 1 h. The reaction mixture was filtered and washed with water. The resulting solid was dissolved in acetic anhydride (70 mL, 742 mmol) and stirred at 70° C. for 1 h. The reaction mixture was cooled to room temperature, diluted with EtOAc, washed with water, washed with sat. sodium chloride, dried over magnesium sulfate, filtered, and concentrated. The resulting crude product was purified by silica gel chromatography to give 5-bromo-6-chloropyridin-3-yl acetate. MS (ESI, pos. ion) m/z: 249.9 and 251.9 (M+1).






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](N)[CH:5]=[N:6][C:7]=1[Cl:8].F[B-](F)(F)F.[H+].N([O-])=O.[Na+].[C:20]([O:23]C(=O)C)(=[O:22])[CH3:21]>O.CCOC(C)=O>[C:20]([O:23][C:4]1[CH:5]=[N:6][C:7]([Cl:8])=[C:2]([Br:1])[CH:3]=1)(=[O:22])[CH3:21] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.57 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=NC1Cl)N
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Step Two
|
Name
|
|
|
Quantity
|
2.64 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 70° C. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with sat. sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude product was purified by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC=1C=NC(=C(C1)Br)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
